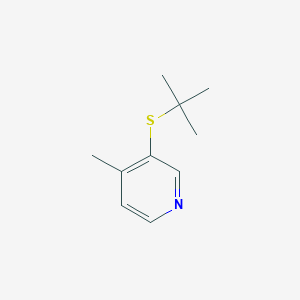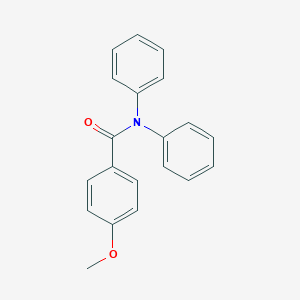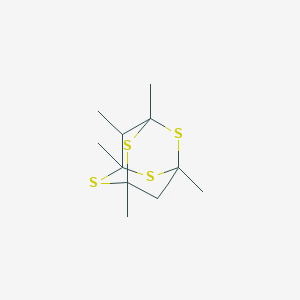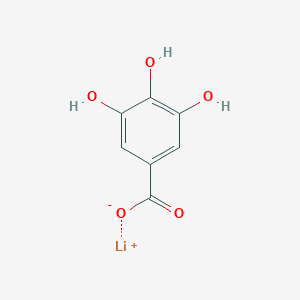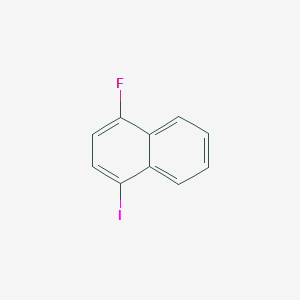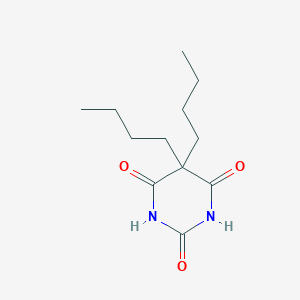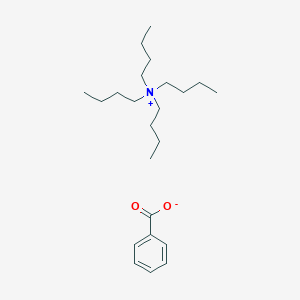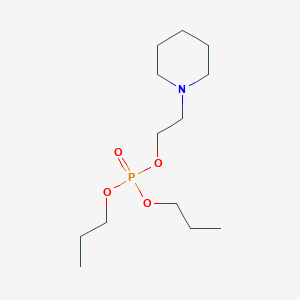
2-Piperidin-1-ylethyl dipropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidin-1-ylethyl dipropyl phosphate (CYANOKIT®) is a chemical compound that is used as an antidote for cyanide poisoning. It is a prodrug that is converted to the active form, 2-amino-2-(hydroxymethyl)propane-1,3-diol (AMP), which binds to cyanide ions and forms a stable complex that can be excreted from the body.
Mechanism Of Action
The mechanism of action of 2-Piperidin-1-ylethyl dipropyl phosphate involves the conversion of the prodrug to the active form, 2-Piperidin-1-ylethyl dipropyl phosphate. 2-Piperidin-1-ylethyl dipropyl phosphate binds to cyanide ions and forms a stable complex that can be excreted from the body. This process allows for the detoxification of cyanide and prevents the formation of toxic compounds such as cyanogen chloride.
Biochemical And Physiological Effects
2-Piperidin-1-ylethyl dipropyl phosphate has been shown to have minimal biochemical and physiological effects on the body. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. In addition, it does not interfere with normal physiological processes such as oxygen transport or electron transport chain function.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Piperidin-1-ylethyl dipropyl phosphate for lab experiments is its specificity for cyanide poisoning. This allows for the selective study of cyanide toxicity without interference from other toxic compounds. However, one limitation of its use is the need for specialized equipment and expertise to handle cyanide and other toxic compounds safely.
Future Directions
For research on 2-Piperidin-1-ylethyl dipropyl phosphate include the development of new synthesis methods to improve yield and purity, the study of its effects on different physiological systems, and the investigation of its potential use in other applications such as chemical warfare agents and environmental toxins. In addition, further research is needed to optimize the dosing and administration of the compound for the treatment of cyanide poisoning.
Synthesis Methods
The synthesis of 2-Piperidin-1-ylethyl dipropyl phosphate involves the reaction of 2-piperidin-1-ylethanol with dipropyl phosphite in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
2-Piperidin-1-ylethyl dipropyl phosphate has been extensively studied for its use as an antidote for cyanide poisoning. It has been shown to be effective in both animal models and human clinical trials. In addition, it has been used as a tool in scientific research to study the mechanisms of cyanide toxicity and the effects of cyanide exposure on various physiological systems.
properties
CAS RN |
17875-14-8 |
|---|---|
Product Name |
2-Piperidin-1-ylethyl dipropyl phosphate |
Molecular Formula |
C13H28NO4P |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl dipropyl phosphate |
InChI |
InChI=1S/C13H28NO4P/c1-3-11-16-19(15,17-12-4-2)18-13-10-14-8-6-5-7-9-14/h3-13H2,1-2H3 |
InChI Key |
FAPNRBQIKHKRJG-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OCCN1CCCCC1 |
Canonical SMILES |
CCCOP(=O)(OCCC)OCCN1CCCCC1 |
Other CAS RN |
17875-14-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



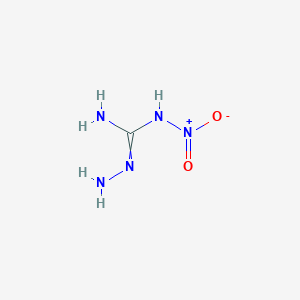
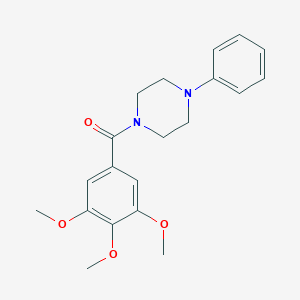
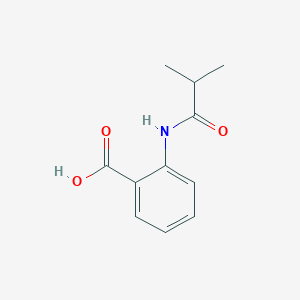
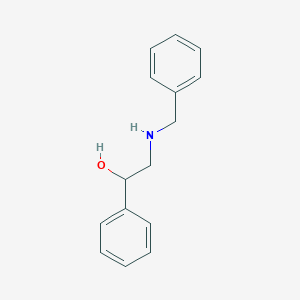
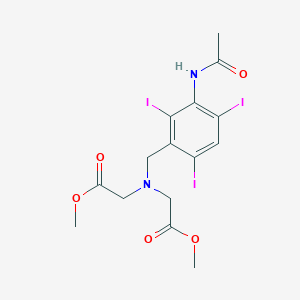
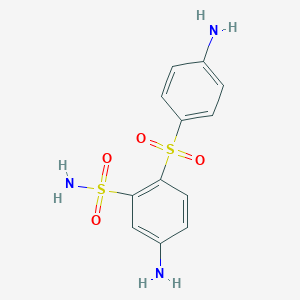
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)
